molecular formula C11H16OSi B14323464 3-[Dimethyl(phenyl)silyl]propanal CAS No. 106484-73-5

3-[Dimethyl(phenyl)silyl]propanal

Cat. No.: B14323464
CAS No.: 106484-73-5
M. Wt: 192.33 g/mol
InChI Key: LULMCNHAQAVYHT-UHFFFAOYSA-N
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Description

3-[Dimethyl(phenyl)silyl]propanal is an organosilicon compound characterized by the presence of a silyl group attached to a propanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[Dimethyl(phenyl)silyl]propanal typically involves the reaction of a phenylsilane derivative with a suitable aldehyde. One common method includes the hydrosilylation of allylbenzene with dimethylphenylsilane in the presence of a platinum catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-[Dimethyl(phenyl)silyl]propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The silyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed:

    Oxidation: 3-[Dimethyl(phenyl)silyl]propanoic acid

    Reduction: 3-[Dimethyl(phenyl)silyl]propanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-[Dimethyl(phenyl)silyl]propanal finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and drug discovery.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[Dimethyl(phenyl)silyl]propanal involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The aldehyde group is reactive and can form intermediates that facilitate further reactions. The molecular pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

    3-[Trimethylsilyl]propanal: Similar structure but with a trimethylsilyl group instead of a dimethyl(phenyl)silyl group.

    3-[Dimethyl(phenyl)silyl]butanal: Similar structure but with an additional carbon in the aldehyde chain.

    3-[Dimethyl(phenyl)silyl]propanol: The reduced form of 3-[Dimethyl(phenyl)silyl]propanal.

Uniqueness: this compound is unique due to the presence of the phenyl group attached to the silicon atom, which can influence its reactivity and stability. This structural feature distinguishes it from other silyl derivatives and can impart specific properties that are valuable in various applications.

Properties

CAS No.

106484-73-5

Molecular Formula

C11H16OSi

Molecular Weight

192.33 g/mol

IUPAC Name

3-[dimethyl(phenyl)silyl]propanal

InChI

InChI=1S/C11H16OSi/c1-13(2,10-6-9-12)11-7-4-3-5-8-11/h3-5,7-9H,6,10H2,1-2H3

InChI Key

LULMCNHAQAVYHT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCC=O)C1=CC=CC=C1

Origin of Product

United States

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